Evodulone is a novel tetranortriterpenoid compound primarily derived from the seeds of Carapa procera, a plant known for its bioactive properties. This compound belongs to the class of limonoids, which are characterized by their complex molecular structures and potential pharmacological activities. Evodulone features a unique ring A lactone, typically formed through Baeyer-Villiger oxidation, indicating its synthetic and structural complexity .
Evodulone is classified under limonoids, which are a subgroup of terpenoids. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Evodulone specifically falls within the tetranortriterpenoid category due to its structural characteristics .
The synthesis of Evodulone has been achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are utilized to confirm the identity and structure of synthesized Evodulone .
Evodulone possesses a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is identified as C₁₈H₂₄O₄, indicating the presence of four oxygen atoms within its tetranortriterpenoid framework.
The structural elucidation is typically performed using:
Evodulone undergoes various chemical reactions that can alter its structure and properties:
The reactivity of Evodulone is influenced by its functional groups, particularly the lactone moiety, which is susceptible to nucleophilic attack. The stability and reactivity profiles are crucial for understanding its potential applications in medicinal chemistry .
The mechanism of action for Evodulone involves interactions at the cellular level where it may exert various biological effects:
Research indicates that Evodulone's efficacy can be attributed to its ability to interact with specific biological targets, although detailed mechanisms are still under investigation .
Comprehensive analyses using spectroscopic methods provide insights into the purity and composition of Evodulone samples. High-performance liquid chromatography (HPLC) is often employed to quantify concentrations in extracts .
Evodulone has significant potential in various scientific fields:
Structure-Based Virtual Screening (SBVS) reveals Evodulone's promiscuous binding tendencies. Molecular docking simulations against human protein databases indicate high-affinity interactions (binding energy ≤ -8.5 kcal/mol) with kinases (CDK5, GSK3β) and inflammatory mediators (5-LOX, COX-2). The compound's β-keto-enol moiety facilitates hydrogen bonding with catalytic residues, while its furan ring enables hydrophobic pocket insertion. Density Functional Theory (DFT) calculations further quantify interaction stability by evaluating electron transfer potential at binding interfaces [2].
Thermodynamic Profiling via in silico molecular dynamics (200 ns simulations) demonstrates stable ligand-protein complexes with root-mean-square deviation (RMSD) values < 2.0 Å. Evodulone maintains binding pose integrity with CDK5 through water-mediated hydrogen bonds and π-π stacking with phenylalanine residues. Free energy perturbation (FEP) calculations predict binding affinity (ΔG = -10.2 ± 0.8 kcal/mol), corroborating in vitro kinase inhibition data [3].
Table 1: Predicted Binding Affinities of Evodulone Against Key Targets
Target Protein | PDB ID | Binding Energy (kcal/mol) | Interaction Residues |
---|---|---|---|
CDK5 | 1UNL | -10.2 ± 0.8 | Asp86, Glu81, Phe82 |
5-LOX | 3V99 | -9.7 ± 0.6 | His367, His372, Ile406 |
GSK3β | 1PYX | -8.9 ± 0.7 | Val135, Lys183, Asp133 |
Experimental Validation employs cellular thermal shift assays (CETSA) to confirm target engagement. Dose-dependent thermal stabilization (ΔTm = +5.2°C for CDK5 at 10μM) supports in silico predictions. Kinase activity profiling further validates functional inhibition (IC50 = 3.7μM for CDK5) [2] [3].
Evodulone demonstrates DNMT1 Allosteric Inhibition through binding to the protein's cysteine-rich domain. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal nucleophilic attack susceptibility at Cys1226, disrupting S-adenosylmethionine (SAM) cofactor binding. Methylation-specific PCR shows dose-dependent LINE-1 promoter hypomethylation (40% reduction at 5μM) in cancer cells, reactivating tumor suppressor genes [3].
Histone Deacetylase (HDAC) Modulation occurs via Evodulone's chelation of catalytic zinc ions. Molecular orbital analysis identifies electron donation from Evodulone's enone system to Zn2+, weakening ion coordination in HDAC8's active site. Chromatin immunoprecipitation confirms increased H3K9 acetylation (2.8-fold enrichment) at promoter regions of pro-apoptotic genes (BAX, NOXA). This epigenetic reprogramming synergizes with DNMT inhibition to alter transcriptional landscapes [3].
Non-Coding RNA Regulation emerges through Evodulone-induced miR-34a upregulation. Network analysis predicts compound-induced transcription factor activation (p53, SIRT1), increasing miR-34a expression 4.5-fold. This microRNA subsequently silences oncogenic targets (MYC, MET), establishing an integrated epigenetic cascade [1].
Evodulone disrupts TNFα-TNFR1 Complexation by binding to the receptor's cysteine-rich domain subdomain 2 (CRD2). Molecular surface mapping shows steric obstruction of TNFα-Trp107 binding. Biolayer interferometry confirms reduced TNFα-TNFR1 binding kinetics (KD increase from 2.1nM to 18.7nM post-treatment). This disruption inhibits downstream NF-κB nuclear translocation (78% reduction at 10μM) [4].
Bcl-2/Bax Heterodimerization shifts toward apoptosis due to Evodulone's BH3-mimetic behavior. The compound's hydrophobic cleft insertion into Bcl-2's BH3-binding groove prevents anti-apoptotic signaling. Fluorescence polarization assays indicate displacement of pro-apoptotic peptides (Ki = 0.42μM). Consequently, cytochrome c release increases 3.1-fold in mitochondria, activating caspase cascades [1].
Table 2: Evodulone's Effects on Protein Interaction Networks
PPI Target | Disruption Mechanism | Functional Consequence | Validation Method |
---|---|---|---|
TNFα-TNFR1 | Steric hindrance at CRD2 | NF-κB pathway inhibition (78%) | Biolayer interferometry |
Bcl-2/Bax | BH3 domain mimicry (Ki=0.42μM) | Cytochrome c release (3.1-fold) | Fluorescence polarization |
MDM2/p53 | Allosteric modification | p53 stabilization (4.3-fold increase) | Surface plasmon resonance |
Allosteric MDM2 Modulation enhances p53 stability. Evodulone binds MDM2's lid region (residues 17-31), inducing conformational changes that reduce p53 affinity. Hydrogen-deuterium exchange mass spectrometry shows increased solvent accessibility in MDM2's p53-binding cleft. This elevates nuclear p53 levels (4.3-fold), triggering cell cycle arrest [4].
Transcriptomic-Connectivity Mapping positions Evodulone within kinase inhibitor clusters. Gene expression signatures (LINCS L1000) exhibit high similarity scores (connectivity score = 0.92) with CDK inhibitors. Pathway enrichment analysis reveals G2/M checkpoint dysregulation (FDR q=1.8×10-6) and oxidative phosphorylation suppression (FDR q=4.2×10-5). These multi-omic perturbations suggest synergistic cytotoxicity with DNA-damaging agents [1].
Boolean Network Modeling of Evodulone-treated cells predicts state transitions toward apoptosis. Node perturbation analysis identifies BAX and caspase-3 as critical control points. The model accurately forecasts (>85% concordance) combinatorial effects with PARP inhibitors through AND-logic gate simulation at the BAX activation node. This computational framework enables rational polytherapy design [4].
Table 3: Multi-Omics Network Analysis of Evodulone Effects
Analysis Level | Key Perturbations | Enrichment FDR | Biological Interpretation |
---|---|---|---|
Transcriptomic | CDKN1A↑, CCNB1↓, MCM2↓ | G2/M checkpoint: 1.8e-6 | Cell cycle arrest at G2 phase |
Proteomic | BAX oligomerization↑, cytochrome c release↑ | Apoptosis: 3.2e-8 | Mitochondrial apoptosis initiation |
Metabolomic | ATP↓, lactate↑, NAD+/NADH↓ | Glycolysis: 6.5e-5 | Warburg effect reversal |
Abductive Reasoning Integration resolves discordant multi-omic data through Evodulone-centric hypothesis generation. Machine learning (random forest/Shapley value analysis) identifies TNFα inhibition and oxidative phosphorylation uncoupling as primary drivers of cytotoxicity. This approach generates testable mechanistic models for experimental validation [1] [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8